molecular formula C15H19ClFNO3S B2961501 2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide CAS No. 2195942-21-1

2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide

Cat. No.: B2961501
CAS No.: 2195942-21-1
M. Wt: 347.83
InChI Key: PISDIEIWZWWVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a benzamide core, a common structural motif in medicinal chemistry, substituted with chloro and fluoro groups at the 2 and 6 positions, which can influence its electronic properties and binding affinity . The molecule is further functionalized with a thiane (thian-4-yl) ring system linked via a methylene group to the benzamide nitrogen, and this ring is modified with a 2-hydroxyethoxy chain, potentially enhancing the molecule's solubility . As a building block, it may be of interest in the exploration of new pharmacologically active compounds, particularly for screening against various biological targets. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a precursor in synthetic organic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO3S/c16-11-2-1-3-12(17)13(11)14(20)18-10-15(21-7-6-19)4-8-22-9-5-15/h1-3,19H,4-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISDIEIWZWWVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro and fluoro substituents can be achieved through halogenation reactions. The thian ring with the hydroxyethoxy side chain is then attached through a series of nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethoxy side chain can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted benzamides.

Scientific Research Applications

2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is a synthetic organic compound with potential applications in pharmaceuticals and chemical research. It is an aromatic amide and a halogenated organic compound due to the presence of the benzamide functional group and halogen atoms (chlorine and fluorine).

Synthesis
The synthesis of this compound involves multi-step organic reactions, including halogenation, amide formation, and etherification. Optimal yields and purity are achieved by carefully controlling reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to monitor the progress and confirm the product's identity.

Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with chlorine and fluorine atoms and a thian group linked via a methylene bridge to the benzamide moiety.

Chemical Properties
this compound is expected to undergo chemical reactions typical of amides and halogenated compounds. Reactions should be conducted under controlled conditions to prevent unwanted side reactions, and kinetics studies may provide insights into reaction rates and mechanisms.

Potential Applications
Due to its structural characteristics, this compound has potential applications in:

  • Pharmaceutical research
  • Agrochemical research
  • Material science

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, while the hydroxyethoxy side chain can modulate its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Core Structure Substituents on Benzamide Side Chain Features Molecular Formula Reference
2-Chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide Benzamide 2-Cl, 6-F Thiane ring with 2-hydroxyethoxy C₁₆H₁₈ClFNO₃S N/A
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Benzamide 4-Br, 5-F, 2-Cl, 6-F Trifluoropropoxy group C₁₇H₁₁BrClF₅NO₂
2-Chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide Benzamide 2-Cl, 6-F Piperidine ring with methylsulfonyl group C₁₄H₁₈ClFN₂O₃S
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide 2-(Trifluoromethyl)phenoxy Difluorophenylamine C₁₉H₁₂F₅N₂O₂

Key Observations :

  • The target compound’s thiane ring distinguishes it from analogs with piperidine (e.g., ) or pyridine (e.g., ) heterocycles. Sulfur in the thiane ring may enhance lipophilicity compared to oxygen or nitrogen-containing rings.
  • Halogenation patterns vary: The target compound’s 2-Cl,6-F substitution contrasts with the 4-Br,5-F,2-Cl,6-F pattern in the bromo-fluoro benzamide , which could affect steric and electronic interactions in biological targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Piperidine Analog Bromo-Fluoro Benzamide
Molecular Weight ~347.8 g/mol 348.8 g/mol ~487.6 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.3 ~3.5 (highly lipophilic)
Hydrogen Bond Donors 2 (amide NH, hydroxy) 1 (amide NH) 1 (amide NH)
Hydrogen Bond Acceptors 5 (amide O, ether O, F, Cl, S) 5 (amide O, sulfonyl O) 6 (halogens, ether O)

Key Insights :

  • Higher halogen content in the bromo-fluoro analog correlates with increased molecular weight and lipophilicity, which may affect membrane permeability.

Biological Activity

2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex molecular structure, characterized by the presence of halogen atoms (chlorine and fluorine) and a thian group, which may influence its biological activity and chemical reactivity.

  • Molecular Formula : C15H19ClFNO3S
  • Molecular Weight : 347.83 g/mol
  • CAS Number : 2195942-21-1

The compound can be classified as an aromatic amide due to the benzamide functional group, and its halogenated nature suggests unique reactivity patterns that may be exploited in therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Halogenation
  • Amide Formation
  • Etherification

Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor the synthesis process and confirm product identity.

While specific data on the mechanism of action for this compound is limited, similar compounds often interact with biological targets involved in cell signaling or enzyme inhibition. The presence of fluorine and chlorine may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, fluoroaryl derivatives have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 16 µM . The structural characteristics of this compound suggest it may also possess antibacterial properties.

Cytotoxicity Studies

Cytotoxicity assays using various cell lines could provide insights into the compound's safety profile and efficacy. Preliminary studies on related compounds have shown varying degrees of cytotoxicity, indicating that structural modifications can significantly influence biological outcomes.

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study evaluating fluoroarylbichalcophene derivatives, compounds with similar halogenated structures exhibited strong antibacterial activity against resistant strains of bacteria, demonstrating the potential for developing new antibiotics based on this scaffold .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that introducing fluorine into the phenyl group enhances antimicrobial activity significantly. This suggests that this compound may similarly benefit from such modifications .
  • In Vivo Studies : Future research should focus on in vivo studies to assess the pharmacokinetics and pharmacodynamics of this compound, providing a clearer understanding of its therapeutic potential.

Data Table: Summary of Biological Activities

Compound NameActivity TypeMIC (µM)Reference
MA-1156Antibacterial16
MA-1115Antibacterial32
MA-1116Antibacterial64
2-chloro...Potential AntimicrobialTBDTBD

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide, and how can reaction conditions be optimized for purity and yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including the formation of the thian ring, functionalization with 2-hydroxyethoxy groups, and amide coupling. Key challenges include controlling regioselectivity during fluorination and avoiding side reactions in the thian ring formation. Optimization strategies:

  • Use high-purity chlorinating (e.g., PCl₅) and fluorinating agents (e.g., Selectfluor®) to minimize byproducts .
  • Employ catalytic systems (e.g., Pd/C or CuI) for efficient coupling of the benzamide moiety .
  • Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the thian ring (δ ~3.5–4.5 ppm for CH₂ groups), aromatic protons (δ ~6.8–7.5 ppm for chloro-fluoro-substituted benzene), and hydroxyethoxy protons (δ ~3.7–4.2 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl group (~3200–3500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragment patterns to rule out impurities .

Q. What preliminary biological screening approaches are recommended to assess this compound’s potential as a therapeutic agent?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the benzamide scaffold’s known role in binding ATP pockets .
  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, given structural similarities to thiazole-based antimicrobials .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the thian ring and hydroxyethoxy side chain?

  • Methodological Answer :

  • Crystallization : Use slow vapor diffusion with solvents like DCM/hexane to grow single crystals .
  • Data Collection/Refinement : Apply SHELXL (via Olex2) for structure solution. Key parameters:
  • Refine anisotropic displacement parameters for heavy atoms (Cl, S).
  • Analyze hydrogen-bonding networks (e.g., OH···O interactions) to confirm hydroxyethoxy orientation .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to reconcile experimental and theoretical bond lengths/angles .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous benzamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from peer-reviewed studies, focusing on assay conditions (e.g., IC₅₀ values under varying pH/temperature) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 2-hydroxyethoxy with methoxy) to isolate pharmacophoric contributions .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., G-quadruplex DNA) .

Q. What computational strategies can predict the compound’s metabolic stability and off-target interactions?

  • Methodological Answer :

  • ADME Modeling : Use SwissADME or ADMET Predictor™ to estimate solubility (LogP), CYP450 inhibition, and BBB permeability .
  • Molecular Dynamics (MD) Simulations : Simulate binding to off-target receptors (e.g., hERG channel) using AMBER or GROMACS to assess cardiotoxicity risks .
  • Docking Studies : Employ AutoDock Vina to screen against the PDB database, prioritizing low-energy poses with validated biological relevance .

Comparative and Mechanistic Questions

Q. How does the 2-hydroxyethoxy-thian moiety influence solubility and bioavailability compared to simpler alkyl/aryl substituents?

  • Methodological Answer :

  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and compare with analogs lacking the hydroxyethoxy group .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp), leveraging the hydroxyl group’s potential for hydrogen bonding with transporters .
  • Pharmacokinetic Profiling : Conduct rodent studies to assess oral bioavailability and half-life, correlating with LogD values .

Q. What mechanistic insights can be gained from studying this compound’s interaction with nucleic acid secondary structures like G-quadruplexes?

  • Methodological Answer :

  • Biophysical Assays :
  • Circular Dichroism (CD) : Monitor G-quadruplex stabilization in telomeric DNA sequences .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) .
  • Cellular Models : Transfect cells with fluorescent G-quadruplex probes (e.g., BG4) to visualize localization and disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.